5h-Imidazo[1,2-c][1,3]oxazine
Description
Properties
CAS No. |
40865-11-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
5H-imidazo[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-4-9-5-8-3-2-7-6(1)8/h1-4H,5H2 |
InChI Key |
USIRRCCEHGBRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CN=C2C=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-c][1,3]oxazine can be achieved through several methods. One common approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one. This reaction proceeds smoothly to produce 5H-Imidazo[2,1-b][1,3]oxazines . Another method involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) as catalysts in intramolecular oxacyclization reactions has been shown to be effective in producing imidazo-oxazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 5H-Imidazo[1,2-c][1,3]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo-oxazine N-oxides, while reduction reactions can produce reduced imidazo-oxazine derivatives. Substitution reactions typically result in the formation of various substituted imidazo-oxazine compounds .
Scientific Research Applications
Scientific Research Applications
Antitubercular Agents:
- S-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have demonstrated potential as antitubercular agents due to their bactericidal properties against Mycobacterium tuberculosis .
- These compounds have been extensively explored for their ability to treat both drug-susceptible and drug-resistant tuberculosis .
- Several candidates from this class, such as PA-824, have advanced to clinical trials .
- Modifications to the মূল structure have been investigated to optimize potency and efficacy. For example, substituting the oxygen atom at the 2-position of the imidazole ring with nitrogen or sulfur yields equipotent analogs .
Antitumor Activity:
- Certain imidazooxazine derivatives exhibit AKT (protein kinase B) inhibitory action and antitumor activity .
- These compounds, such as trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazin-2-yl)phenylcyclobutanol, have shown superior selectivity with respect to AKT, potentially reducing side effects caused by the inhibition of other kinases .
- The crystal form of Compound (1) has demonstrated excellent stability and favorable characteristics for drug production and formulation, making it useful in treating cancers and tumors .
Antibacterial and Antifungal Activity:
- Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which share a similar core structure to imidazo[1,2-c][1,3]oxazines, have been synthesized and evaluated for their antibacterial and antifungal properties .
- These compounds have shown broad activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans .
- Specific derivatives, such as compound 6c , exhibit significant activity against various microorganisms, although their cytotoxicity may limit their therapeutic use .
Detection of Toxic Gases:
- Imidazo[1,2-c][1,3]oxazin-1-one derivatives have been identified as potent recognition sites for detecting highly toxic phosgene gas .
Structure-Activity Relationship (SAR) Studies
SAR studies have played a crucial role in understanding the impact of structural modifications on the biological activity of imidazo[1,2-c][1,3]oxazine derivatives . Key findings include:
- The presence of an oxygen atom at the 2-position of the imidazole ring is essential for aerobic activity in antitubercular nitroimidazoles .
- Substitution of this oxygen with nitrogen or sulfur maintains potency, while acylation or oxidation reduces it .
- Extending the linker region at the 6-position can lead to significant improvements in potency .
- The nature of substituents on the phenyl moiety in 3-aryl-5H-pyrrolo[1,2-a]imidazoles influences their antistaphylococcal activity .
- The presence of chlorine atoms in specific positions contributes to higher activity levels .
Case Studies
PA-824: A 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivative, has undergone extensive evaluation in clinical trials for its effectiveness against Mycobacterium tuberculosis . Its success underscores the potential of imidazooxazines in combating tuberculosis.
Data Tables
While the search results provide specific MIC values for certain compounds, a comprehensive data table summarizing the activity of various 5H-imidazo[1,2-c][1,3]oxazine derivatives is not available within the provided context.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, imidazo-oxazine derivatives have been shown to inhibit certain enzymes by binding to their active sites, leading to changes in enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Complexity : Naphtho- and benzo-fused oxazines often require multistep syntheses with stringent conditions, whereas pyrido-oxazines achieve moderate yields via simpler cyclocondensation .
- Scalability : NSC777205/207 derivatives demonstrate scalable synthesis with >95% purity, highlighting their feasibility for drug development .
Physicochemical and Pharmacological Properties
Table 2: Drug-Like Properties and Bioactivity
Key Observations :
- BBB Permeability : Benzo[e]oxazines exhibit superior BBB penetration, making them candidates for CNS-targeted therapies .
- Bioactivity : Naphtho[1,3]oxazines show potent anti-inflammatory activity via COX-2 inhibition, rivaling diclofenac . The absence of similar data for this compound underscores a research gap.
Stability and Reactivity
- Tautomerism: 1,3-Oxazine rings in naphtho[1,3]oxazines undergo ring-chain tautomerism, influencing their stability and interaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
